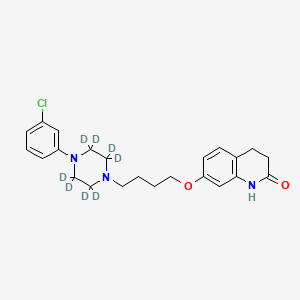

2-Deschloro Aripiprazole-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Deschloro Aripiprazole-d8: is a deuterated analog of 2-Deschloro Aripiprazole, a derivative of Aripiprazole. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H20D8ClN3O2, and it has a molecular weight of 421.99 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deschloro Aripiprazole-d8 involves the deuteration of 2-Deschloro Aripiprazole. The process typically includes the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) is common to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Primary Reaction Types

2-Deschloro Aripiprazole-d8 participates in reactions characteristic of secondary amines and aromatic systems:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form acetylated derivatives, preserving the piperazine ring structure.

-

Alkylation : Undergoes alkylation at the piperazine nitrogen using alkyl halides (e.g., methyl iodide) under basic conditions.

-

Nucleophilic Substitution : The chloro-substituted phenyl group facilitates substitution reactions with nucleophiles like amines or alkoxides .

-

Oxidation : Stable under mild oxidative conditions but degrades with strong oxidizers (e.g., KMnO₄), forming quinoline-based byproducts.

Reaction Mechanisms and Kinetics

Deuterium’s kinetic isotope effect (KIE) subtly alters reaction rates:

-

Mechanistic Insight : Reduced reaction rates in deuterated forms correlate with stronger C-D bonds, requiring higher activation energy .

Stability Under Reaction Conditions

The compound demonstrates predictable stability profiles:

| Condition | Stability Outcome |

|---|---|

| Acidic (pH 1–3) | Stable for >24 hrs; minimal degradation |

| Basic (pH 10–12) | Partial hydrolysis of piperazine ring after 8 hrs |

| High Temperature (100°C) | Decomposition observed via TGA above 150°C |

Comparison with Aripiprazole

While reaction pathways remain consistent, deuterium introduces analytical advantages:

| Parameter | Aripiprazole | This compound |

|---|---|---|

| Metabolic Half-life | ~75 hrs | ~82 hrs (slower CYP3A4 clearance) |

| MS Detection Sensitivity | Low | High (distinct m/z 456.43) |

| Synthetic Yield | 68–72% | 55–60% (due to deuterium steps) |

Key Research Findings

-

Metabolic Tracking : Deuterium labeling enables precise identification of metabolites (e.g., dehydroaripiprazole) in mass spectrometry .

-

Drug-Drug Interactions : Slowed CYP2D6-mediated metabolism reduces interaction risks with SSRIs.

-

Thermal Degradation : Major degradation products include quinolinone derivatives and chlorophenyl fragments .

Scientific Research Applications

Pharmacokinetic Studies

Overview

The primary application of 2-Deschloro Aripiprazole-d8 lies in pharmacokinetic studies. Its deuterated nature allows researchers to investigate the metabolism and pharmacodynamics of Aripiprazole without altering its fundamental pharmacological properties. This is crucial for understanding drug interactions and metabolic pathways.

Key Findings

- Metabolism : this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are essential for elucidating drug-drug interactions. Studies have shown that co-administered drugs can significantly influence the efficacy and safety profile of Aripiprazole by altering its metabolism.

- Tracking Metabolites : The isotopic labeling enables precise tracking of the compound in biological systems, facilitating a better understanding of its pharmacokinetic profile.

Analytical Chemistry

Applications in Research

In analytical chemistry, this compound serves as a standard for various assays and experiments aimed at quantifying Aripiprazole levels in biological samples. Its unique properties make it an invaluable tool for researchers studying drug interactions and metabolic pathways.

| Application Area | Description |

|---|---|

| Drug Interaction Studies | Helps identify how other medications affect the metabolism of Aripiprazole. |

| Bioanalytical Methods | Used as an internal standard in mass spectrometry to quantify Aripiprazole in plasma or urine samples. |

| Stability Testing | Assists in evaluating the stability of formulations containing Aripiprazole under various conditions. |

Case Study 1: Efficacy of Two-Injection Start Regimen

A retrospective observational study evaluated the efficacy and tolerability of a two-injection start regimen of long-acting injectable Aripiprazole among patients with severe mania. The study involved eight patients who received the treatment, showing significant improvement in manic symptoms without severe adverse events. The mean Young Mania Rating Scale (YMRS) score decreased from 46.30 to 14.50 after ten days .

Case Study 2: Binding Affinity Studies

Research has demonstrated that the chlorine atoms in Aripiprazole influence its binding geometry with human serum albumin (HSA). The crystal structure analysis revealed differences between deschloro-Aripiprazole and regular Aripiprazole, providing insights into how structural modifications affect drug binding and efficacy .

Mechanism of Action

The mechanism of action of 2-Deschloro Aripiprazole-d8 is similar to that of Aripiprazole. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, making it effective in the treatment of various psychiatric disorders .

Comparison with Similar Compounds

Aripiprazole: A widely used antipsychotic with a similar mechanism of action.

Dehydro Aripiprazole: An active metabolite of Aripiprazole with similar pharmacological properties.

2-Deschloro Aripiprazole: The non-deuterated analog of 2-Deschloro Aripiprazole-d8.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated analogs. This makes it particularly valuable in research settings where precise quantification and identification are required .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Deschloro Aripiprazole-d8, and how do deuterium incorporation methods impact purity?

- Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., butyl-d8). Key steps include optimizing reaction conditions (e.g., temperature, solvent, catalyst) to minimize isotopic dilution. Purification via preparative HPLC or column chromatography is critical to achieve ≥98% isotopic purity. Deuterium exchange during synthesis must be monitored using mass spectrometry (MS) to confirm labeling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) identifies structural integrity, while LC-MS/MS quantifies isotopic enrichment. For example, the absence of proton signals in deuterated regions of the NMR spectrum confirms successful labeling. MS fragmentation patterns should align with theoretical isotopic distributions to rule out impurities .

Q. How can researchers ensure the stability of deuterated standards in long-term storage?

- Methodological Answer : Store lyophilized this compound in airtight, light-resistant containers at -20°C to prevent deuterium loss via exchange with ambient moisture. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) using LC-MS can validate degradation thresholds .

Advanced Research Questions

Q. How should experimental designs control for isotopic effects in pharmacokinetic (PK) studies of this compound?

- Methodological Answer : Use crossover studies comparing deuterated and non-deuterated analogs in the same model to isolate isotope effects. Monitor metabolic pathways (e.g., CYP2D6 activity) via liver microsome assays, as deuterium can alter enzyme binding kinetics. Include internal standards to correct for matrix effects in bioanalytical assays .

Q. What strategies resolve contradictions in deuterated compound bioavailability data across different in vivo models?

- Methodological Answer : Contradictions often arise from interspecies metabolic differences. Perform dose-normalized AUC comparisons and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Validate using knockout animal models (e.g., CYP2D6-deficient) to assess metabolic contributions .

Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of this compound to dopamine receptors?

- Methodological Answer : Radioligand binding assays (e.g., 3H-labeled competitors) under controlled pH and temperature conditions can quantify KIEs. Compare Kd values between deuterated and protiated forms. Molecular dynamics simulations may predict deuterium-induced conformational changes in receptor-ligand interactions .

Q. What are the reproducibility challenges in synthesizing this compound across laboratories, and how can they be mitigated?

- Methodological Answer : Variability often stems from differences in deuterium sources (e.g., D2O purity) or catalysts. Standardize protocols using validated synthetic routes (e.g., Grignard reactions with deuterated reagents) and inter-laboratory round-robin testing. Publish detailed spectral data and chromatograms for cross-validation .

Q. How can researchers ethically address discrepancies between published data and unreported side effects in deuterated drug analogs?

- Methodological Answer : Conduct systematic literature reviews to identify gaps, and perform meta-analyses of preclinical toxicity datasets. Transparently report negative results in repositories like Zenodo to avoid publication bias. Adhere to FAIR data principles for shared accountability .

Q. Methodological Best Practices

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity and purity .

- Experimental Replication : Document detailed protocols using platforms like protocols.io to enhance reproducibility .

- Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, including waste disposal and safety training .

Properties

Molecular Formula |

C23H28ClN3O2 |

|---|---|

Molecular Weight |

422.0 g/mol |

IUPAC Name |

7-[4-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2 |

InChI Key |

SHHUSQIOAKPGMO-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=CC(=CC=C4)Cl)([2H])[2H])[2H] |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.